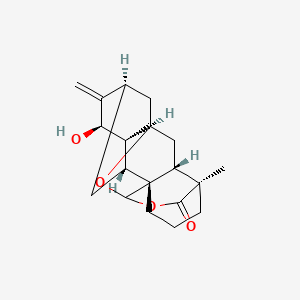
CGRP (CHICKEN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide discovered in humans through molecular biology methods, notable for its potent vasodilator activity . It has wide-ranging physiological functions that include roles in metabolism, blood pressure regulation, inflammatory response, and auditory nerve development and function . In chickens, CGRP and Calcitonin (CT) are critical regulators of calcium balance and have extensive implications for vertebrate physiological processes . An extensive expression analysis across chicken tissue revealed diverse roles for calcitonin and CGRP in avian biology .
Synthesis Analysis
CGRP is produced as a consequence of alternative RNA processing of the calcitonin/CGRP gene located on chromosome 11 . In chickens, the CT and CGRP signaling systems have been explored through cloning and characterization of the chicken calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR), together with three receptor activity-modifying proteins (RAMPs) .
Molecular Structure Analysis
The molecular structure of CGRP involves a complex interaction with its receptors. The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR, with no direct involvement of RAMP1 but acting allosterically to enable CGRP recognition .
Chemical Reactions Analysis
CGRP in chickens stimulates the cAMP/PKA and MAPK/ERK signaling pathways, signifying their functional receptor status . Chicken CTRs and CLRs stimulated these signaling pathways, with CT showing appreciable ligand activity at nanomolar concentrations across receptor combinations .
Mécanisme D'action
CGRP acts as a neuroimmune connector, since it is released at the site of stimulation, affecting immediate responses as well as mediating information flow to the rest of the nervous system . It is a critical, highly expressed sensory signal, making it an important member of neuro-immune communication pathways .
Safety and Hazards
While CGRP therapies have shown efficacy, tolerability, and safety in treating migraines, some side effects have been reported. The most up-to-date data from the FDA Adverse Event Reporting System shows that a significant number of the total reported side-effects were related to gastrointestinal disorders .
Orientations Futures
The future of CGRP research is promising. A new test may take some of the guesswork out of CGRP therapy, by predicting with about 80% accuracy which patients will respond to CGRP inhibitors before treatment begins . Furthermore, PACAP and its receptors provide a rich set of targets to complement and augment the current CGRP-based migraine therapeutics .
Propriétés
Numéro CAS |
114679-42-4 |
|---|---|
Nom du produit |
CGRP (CHICKEN) |
Formule moléculaire |
C165H260N52O50S2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







